

# 2-(Difluoromethyl)-5-nitropyridine CAS number

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## Compound of Interest

Compound Name: **2-(Difluoromethyl)-5-nitropyridine**

Cat. No.: **B1433340**

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An In-Depth Technical Guide to **2-(Difluoromethyl)-5-nitropyridine**

## Abstract

This technical guide provides a comprehensive overview of **2-(Difluoromethyl)-5-nitropyridine**, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document covers its chemical identity, physicochemical properties, a detailed plausible synthesis protocol based on modern methodologies, and an analysis of its chemical reactivity. Furthermore, it explores the strategic applications of this building block in pharmaceutical development, offers predicted spectroscopic data for characterization, and outlines essential safety and handling procedures. This guide is intended to serve as a foundational resource for researchers utilizing this versatile intermediate in the design and synthesis of novel therapeutic agents.

## Core Compound Identification and Properties

**2-(Difluoromethyl)-5-nitropyridine** is a substituted pyridine ring bearing two key functional groups that dictate its utility: a difluoromethyl group at the 2-position and a nitro group at the 5-position. These substituents create a unique electronic and steric profile, making it a valuable building block in synthetic organic chemistry.

CAS Number: 1646152-46-6[1][2]

## Physicochemical Data

A summary of the key physicochemical properties for **2-(Difluoromethyl)-5-nitropyridine** is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>4</sub> F <sub>2</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	174.10 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Appearance	Likely a solid at room temperature	Inferred
Storage Conditions	Inert atmosphere, 2-8°C	<a href="#">[1]</a>
Purity (Typical)	≥95-97%	<a href="#">[1]</a> <a href="#">[2]</a>

## Chemical Structure

The structure of **2-(Difluoromethyl)-5-nitropyridine** is defined by the pyridine core with orthogonal functionalization, providing distinct reactive sites.

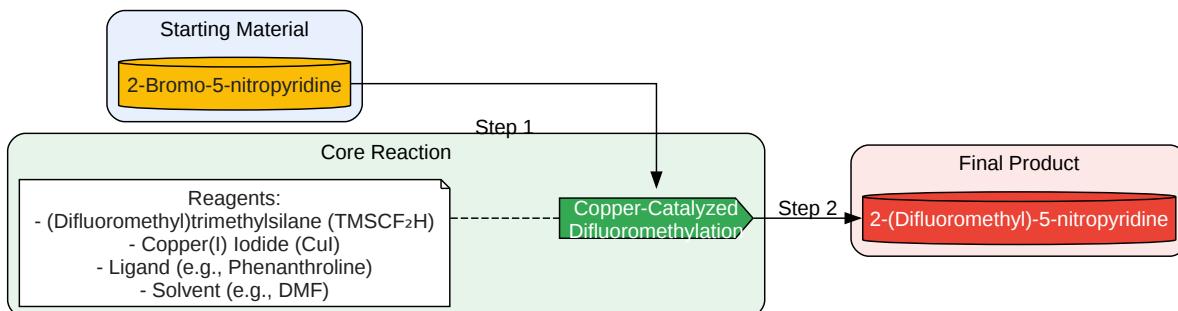
Caption: Structure of **2-(Difluoromethyl)-5-nitropyridine**.

## Synthesis and Mechanistic Considerations

While specific proprietary synthesis routes may vary, a plausible and modern approach for the regioselective synthesis of **2-(Difluoromethyl)-5-nitropyridine** involves the direct C-H difluoromethylation of a suitable pyridine precursor. Methods for the site-selective functionalization of pyridines have advanced significantly, often employing radical-based transformations.[\[3\]](#)[\[4\]](#)

## Proposed Synthetic Workflow: Radical C-H Difluoromethylation

A likely synthetic strategy begins with 2-bromo-5-nitropyridine. The bromine atom can be replaced with a difluoromethyl group via a copper-catalyzed reaction with a difluoromethyl source, such as (difluoromethyl)trimethylsilane.



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Caption: Proposed workflow for the synthesis of the target compound.

## Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established methodologies for pyridine difluoromethylation and should be optimized for specific laboratory conditions.

- **Reactor Setup:** To a dry, oven-baked reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 2-bromo-5-nitropyridine (1.0 eq), Copper(I) Iodide (0.1 eq), and a suitable ligand such as 1,10-phenanthroline (0.2 eq).
- **Solvent and Reagent Addition:** Add anhydrous N,N-Dimethylformamide (DMF) to the vessel. Stir the mixture until all solids are dissolved. Subsequently, add (difluoromethyl)trimethylsilane (2.0 eq) to the reaction mixture via syringe.
- **Reaction Conditions:** Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Work-up:** Upon completion, cool the reaction to room temperature and quench with an aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic

solvent (e.g., ethyl acetate).

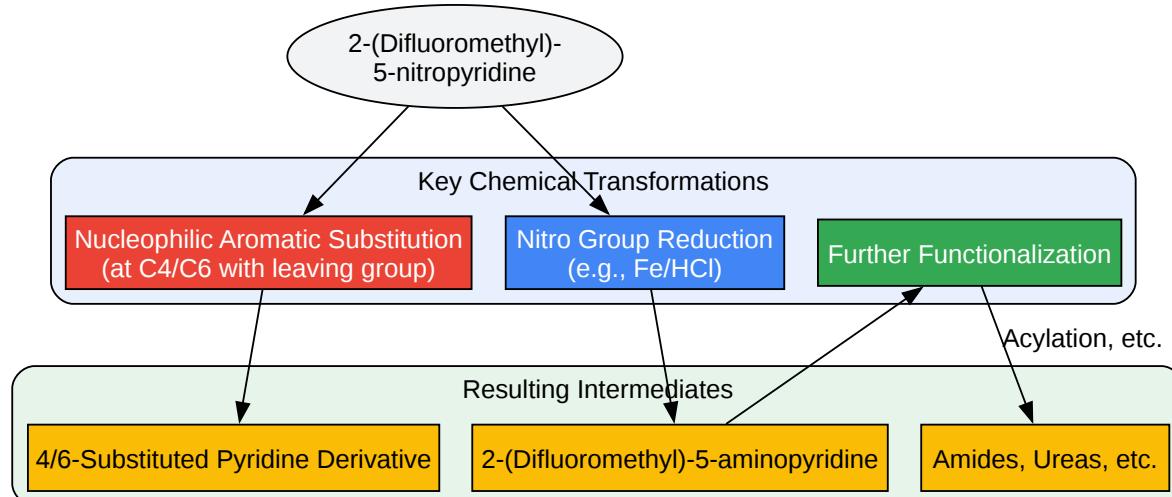
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, **2-(Difluoromethyl)-5-nitropyridine**.

## Chemical Reactivity and Applications in Drug Discovery

The chemical behavior of **2-(Difluoromethyl)-5-nitropyridine** is dominated by the strong electron-withdrawing properties of both the nitro and difluoromethyl groups. This electronic profile renders the pyridine ring highly electron-deficient and susceptible to specific transformations.

### Reactivity Profile

- Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is highly activated towards SNAr reactions. Nucleophiles will preferentially attack the positions ortho and para to the nitro group (positions 4 and 6). The presence of a good leaving group at these positions would facilitate rapid substitution.
- Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., Fe/HCl, H<sub>2</sub>/Pd-C, or sodium dithionite). This transformation is a cornerstone of its utility, as the resulting 2-(difluoromethyl)-5-aminopyridine is a versatile intermediate for further functionalization, such as amide bond formation or diazotization reactions.
- Modification of the Difluoromethyl Group: While generally stable, the C-H bond of the difluoromethyl group can be a site for radical reactions under specific conditions.



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Caption: Reactivity map of **2-(Difluoromethyl)-5-nitropyridine**.

## Role in Medicinal Chemistry

The incorporation of fluorine atoms into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability.[5] The difluoromethyl ( $\text{CHF}_2$ ) group is particularly valuable as it can act as a bioisostere for hydroxyl (-OH), thiol (-SH), or even amine (-NH<sub>2</sub>) groups, potentially improving pharmacokinetic properties while maintaining or enhancing biological activity.[6]

Nitropyridine intermediates are fundamental building blocks in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs).[7] **2-(Difluoromethyl)-5-nitropyridine** serves as a key starting material for introducing the difluoromethylpyridine scaffold into complex molecules, enabling the exploration of new chemical space in drug discovery programs.

## Predicted Spectroscopic Data

While experimental data is proprietary to manufacturers, the spectroscopic signatures of **2-(Difluoromethyl)-5-nitropyridine** can be reliably predicted based on its structure and data from analogous compounds.

## 1H and 13C NMR Spectroscopy

The following table summarizes the predicted Nuclear Magnetic Resonance (NMR) data. Chemical shifts ( $\delta$ ) are given in ppm.

Nucleus	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Notes
<b>1H NMR</b>				
H (on $\text{CHF}_2$ )	6.6 - 7.0	Triplet (t)	$\text{JH-F} \approx 55-60$	Characteristic triplet due to coupling with two fluorine atoms.
H-3	8.5 - 8.7	Doublet (d)	$\text{JH3-H4} \approx 8-9$	Downfield shift due to proximity to two EWGs.
H-4	8.0 - 8.2	Doublet of Doublets (dd)	$\text{JH4-H3} \approx 8-9$ , $\text{JH4-H6} \approx 2-3$	Coupled to both H-3 and H-6.
H-6	9.2 - 9.4	Doublet (d)	$\text{JH6-H4} \approx 2-3$	Most deshielded proton, ortho to the nitro group.
<b>13C NMR</b>				
C-2	150 - 155	Triplet (t)	$\text{JC-F} \approx 25-30$	Coupled to the two fluorine atoms of the $\text{CHF}_2$ group.
C-3	125 - 130	Singlet (s)	-	
C-4	135 - 140	Singlet (s)	-	
C-5	145 - 150	Singlet (s)	-	Site of nitro substitution.
C-6	148 - 152	Singlet (s)	-	

CHF <sub>2</sub>	110 - 115	Triplet (t)	JC-F ≈ 230-240	Large one-bond coupling constant is characteristic.
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Note: These are estimated values and may vary depending on the solvent and experimental conditions.

## Safety and Handling

Proper handling of **2-(Difluoromethyl)-5-nitropyridine** is essential to ensure laboratory safety. The following information is based on data from structurally related compounds, such as 2-(difluoromethyl)-5-nitropyridin-4-ol and 2-fluoro-5-nitropyridine.[\[1\]](#)[\[8\]](#)

## Hazard Identification

- Skin Irritation: Causes skin irritation.[\[1\]](#)[\[8\]](#)
- Eye Irritation: Causes serious eye irritation.[\[1\]](#)[\[8\]](#)
- Respiratory Irritation: May cause respiratory irritation.[\[1\]](#)[\[8\]](#)

## Recommended Handling Procedures

- Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), protective clothing, and chemical safety goggles or a face shield.[\[1\]](#)
- Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.
- Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep under an inert atmosphere.[\[1\]](#)

## First Aid Measures

- If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. [\[1\]](#)
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [\[1\]](#)
- If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
- If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. [\[1\]](#)

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